5-Nitro-2,4,6-triaminopyrimidine

Descripción general

Descripción

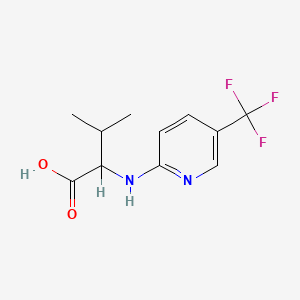

5-Nitro-2,4,6-triaminopyrimidine is a chemical compound with the CAS Number: 24867-36-5 . It has a molecular weight of 170.13 and its IUPAC name is 5-nitro-2,4,6-pyrimidinetriamine .

Synthesis Analysis

An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . Triflic acid (10 mol%) catalyzes the highly regioselective [2 + 2 + 2] cycloaddition between two cyanamides and one ynamide to grant the 2,4,6-triaminopyrimidine core .Molecular Structure Analysis

The InChI code for 5-Nitro-2,4,6-triaminopyrimidine is 1S/C4H6N6O2/c5-2-1 (10 (11)12)3 (6)9-4 (7)8-2/h (H6,5,6,7,8,9) . The molecular formula is C4H6N6O2 .Chemical Reactions Analysis

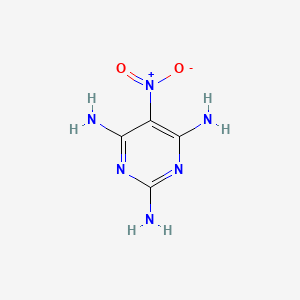

The N-oxidation of 5-Nitroso-2,4,6-triaminopyrimidine leads to the successful synthesis of 5-Nitro-2,4,6 triaminopyrimidine-1,3-Dioxide (NTAPDO) 1 and 5-Nitro-2,4,6-triaminopyrimidine-1-oxide (NTAPMO) 2 by using mild oxidation reactions .Physical And Chemical Properties Analysis

5-Nitro-2,4,6-triaminopyrimidine has a density of 1.799 g/cm3 . It has a boiling point of 616.9ºC at 760 mmHg . The flash point is 326.9ºC .Aplicaciones Científicas De Investigación

Production of 5-nitroso-2,4,6-triaminopyrimidine

5-Nitro-2,4,6-triaminopyrimidine is used in the production of 5-nitroso-2,4,6-triaminopyrimidine. An improved process for this production involves boiling an arbitrary guanidine salt, dissolved in an aliphatic lower alcohol, with malonic acid dinitrile in the presence of a base .

Organic Cation

2,4,6-Triaminopyrimidine, a derivative of 5-Nitro-2,4,6-triaminopyrimidine, is used as an organic cation to block paracellular conductance pathways of several epithelia in the rat kidney, ultimately affecting sodium and potassium excretion .

Protolytic and Complexing Properties

The protolytic and complexing properties of 2,4,6-triaminopyrimidine and its associates with bis(hydroxymethyl)phosphinic acid in aqueous solution have been studied . This research could lead to new insights into the behavior of these compounds in the presence of certain metal cations .

Thermal Decomposition

5-Nitro-2,4,6-triaminopyrimidine has been studied for its thermal decomposition properties in an inert atmosphere . This research could have implications for its use in various applications that require high thermal stability .

Biological Activity

Bis(hydroxymethyl)phosphinic acid is known to form salts with a number of nitrogen bases, including 2,4,6-triaminopyrimidine . These salts possess certain biological activities, which could lead to their use in medical treatments .

Energy Compound

5-Nitro-2,4,6-triaminopyrimidine is a promising new energetic compound with a high measurement density, high thermal decomposition temperature, high detonation velocity, and extremely low mechanical sensitivity . This makes it suitable for a wide range of applications in both military and civilian fields .

Safety and Hazards

Mecanismo De Acción

- The primary targets of NTAP are not explicitly mentioned in the available literature. However, we know that NTAP undergoes N-oxidation to form two key derivatives: 5-Nitro-2,4,6-triaminopyrimidine-1,3-Dioxide (NTAPDO) and 5-Nitro-2,4,6-triaminopyrimidine-1-oxide (NTAPMO) .

Target of Action

Its potential applications in explosives underscore the need for thorough investigation . 🚀💥

Propiedades

IUPAC Name |

5-nitropyrimidine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N6O2/c5-2-1(10(11)12)3(6)9-4(7)8-2/h(H6,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMCROIMZMUGRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1N)N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389475 | |

| Record name | 5-Nitro-2,4,6-triaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-2,4,6-triaminopyrimidine | |

CAS RN |

24867-36-5 | |

| Record name | 5-Nitro-2,4,6-triaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 5-nitro-2,4,6-triaminopyrimidine-1,3-di-N-oxide (NTAPDO) considered a promising energetic material?

A2: NTAPDO exhibits properties desirable for insensitive munition (IM) formulations. Research indicates it offers superior explosive performance compared to the widely used insensitive energetic compound (IEC), TATB [, ].

Q2: What are the challenges associated with scaling up the production of NTAPDO?

A2: Several factors influence the feasibility of scaling up NTAPDO production. These include:

- Materials of Plant Construction: The reactive nature of energetic materials often demands specialized, corrosion-resistant equipment, impacting overall production costs [, ].

Q3: How do researchers determine the structure of compounds like NTAPDO?

A3: The structure of NTAPDO and similar compounds can be elucidated using a combination of techniques:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine](/img/structure/B1305324.png)

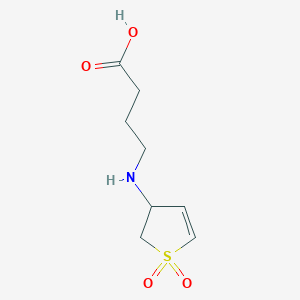

![6-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid](/img/structure/B1305330.png)

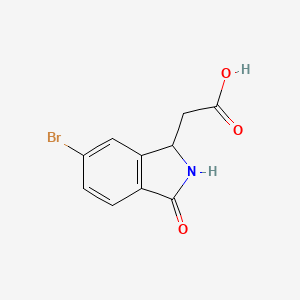

![4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine](/img/structure/B1305349.png)